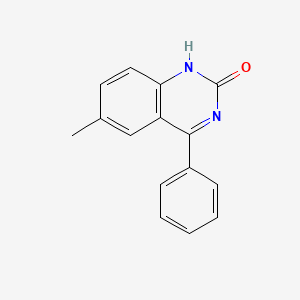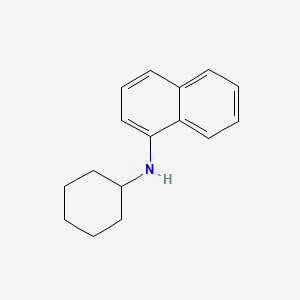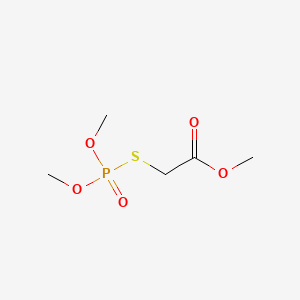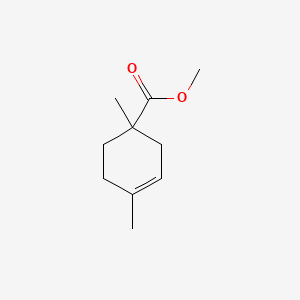
6-methyl-4-phenylquinazolin-2(1H)-one
Overview
Description
“6-methyl-4-phenylquinazolin-2(1H)-one” is a chemical compound with the molecular formula C17H15N3O2 . It is related to the quinazolinamine family .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo-4-arylpyrimidine-5-carboxamide and 5-unsubstituted 3, 4-dihydropyrimidin-2(1H)-ones have been synthesized from three-component cyclocondensation of N-aryl-3-oxobutanamide/acetophenone, aldehyde, and urea/thiourea in the presence of PTSA under solvent-free microwave irradiation .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a quinazolinamine core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring .Scientific Research Applications
Anticancer Properties
Research has shown that derivatives of 6-methyl-4-phenylquinazolin-2(1H)-one, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, possess potent apoptosis-inducing capabilities, making them promising anticancer candidates. These compounds have been found to be highly efficacious in breast cancer and other cancer models, highlighting their potential as clinical anticancer agents due to their excellent blood-brain barrier penetration and efficacy in human MX-1 breast cancer models (Sirisoma et al., 2009).
Supramolecular Chemistry
The compound and its derivatives have been synthesized using environmentally friendly methods, such as aqueous phase supramolecular synthesis. This approach demonstrates the compound's versatility in chemical synthesis and its adaptability to green chemistry principles (Ramesh et al., 2012).
Material Science
In material science, derivatives of this compound have been used in the synthesis of new conjugated polymers with donor-acceptor architectures. These materials exhibit significant intramolecular charge transfer, making them suitable for applications in optoelectronic devices due to their unique photophysical properties (Jenekhe et al., 2001).
Antimicrobial Activity
Some derivatives have been explored for their antimicrobial activity, showing efficacy against various human pathogenic microorganisms. This includes 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives, indicating the compound's potential as a scaffold for developing new antimicrobial agents (Saravanan et al., 2015).
Tubulin Polymerization Inhibition
Another notable application is in the development of tubulin polymerization inhibitors, where derivatives like methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have shown promise in inhibiting cancer cell growth, highlighting the therapeutic potential of these compounds in cancer treatment (Minegishi et al., 2015).
Future Directions
Properties
IUPAC Name |
6-methyl-4-phenyl-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-10-7-8-13-12(9-10)14(17-15(18)16-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRSRGDZNASHQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161131 | |
| Record name | 2(1H)-Quinazolinone, 6-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13961-64-3 | |
| Record name | 2(1H)-Quinazolinone, 6-methyl-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013961643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinazolinone, 6-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Piperidine, 1-[(1-hydroxy-2-naphthalenyl)carbonyl]-](/img/structure/B1620346.png)




